molecular formula C23H21ClN4OS B2517929 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226429-03-3

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2517929
CAS-Nummer: 1226429-03-3
Molekulargewicht: 436.96
InChI-Schlüssel: SJJASNQAZTURBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1226429-03-3) is a thienopyrimidine derivative with a molecular formula of C₂₃H₂₁ClN₄OS and a molecular weight of 437.000 g/mol . Thienopyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, particularly in oncology, where they inhibit targets such as EGFR and VEGFR-2 . The 4-chlorophenyl moiety at position 7 and the 4-benzylpiperazinyl group at position 2 distinguish this compound from other analogs (Figure 1).

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJASNQAZTURBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thienopyrimidine core.

    Introduction of the 4-Chlorophenyl Group: This is achieved through a substitution reaction, where a chlorophenyl group is introduced to the thienopyrimidine core.

    Attachment of the Benzylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperazine group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately causing bacterial cell death.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group at position 7 is a key feature. Ortho-substituted analogs, such as 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1243025-61-7), introduce steric hindrance, which may reduce activity compared to para-substituted derivatives .

Table 1: Comparison of Aromatic Ring Substituents
Compound Position 7 Substituent Activity Notes Reference
Target Compound 4-Chlorophenyl High EGFR/VEGFR-2 inhibition
7-(4-Fluorophenyl) analog 4-Fluorophenyl Moderate activity; lower logP
7-(2-Methylphenyl) analog 2-Methylphenyl Reduced potency due to steric effects

Modifications to the Piperazine Moiety

The 4-benzylpiperazinyl group enhances lipophilicity and may improve blood-brain barrier penetration. Conversely, BL20242 (7-(4-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one) introduces a 3-methylphenyl group, balancing hydrophobicity and receptor interactions .

Table 2: Piperazine Substitution Effects
Compound Piperazine Substituent Molecular Weight Key Property Reference
Target Compound 4-Benzyl 437.00 High lipophilicity
BL20240 (Cyclohexyl) 4-Cyclohexyl 412.52 Improved metabolic stability
BL20242 (3-Methylphenyl) 4-(3-Methylphenyl) 436.96 Balanced hydrophobicity

Biologische Aktivität

2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, with the CAS number 1242965-21-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN4OSC_{23}H_{21}ClN_{4}OS, with a molecular weight of approximately 437.0 g/mol. The structural features include a thieno[3,2-d]pyrimidine core substituted with a benzylpiperazine moiety and a chlorophenyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit various kinases involved in cancer progression. Notably, it demonstrated low micromolar activity against the AKT2 kinase, which is implicated in glioma malignancy and poor patient survival rates .

  • In vitro Studies : In cellular assays involving primary patient-derived glioblastoma cells, the compound inhibited neurosphere formation, indicating its potential to target glioma stem cells effectively. It exhibited an EC50 value that suggests significant potency against glioblastoma cell lines while showing reduced cytotoxicity towards non-cancerous cells .

The compound's mechanism involves the inhibition of the AKT signaling pathway. AKT is a well-known oncogenic pathway that promotes cell survival and growth in various cancers. The specific inhibition of AKT2 by this compound suggests a targeted approach to disrupt cancer cell proliferation without affecting normal cells significantly .

Case Studies

  • Case Study on Glioblastoma : A study investigated the effects of 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one on glioblastoma stem cells. The results indicated a marked inhibition of cell growth and neurosphere formation in vitro, with minimal toxicity observed in non-cancerous cell lines .
  • Kinase Profiling : The compound was screened against 139 purified kinases, revealing its selective inhibitory action on AKT2/PKBβ with IC50 values of 12 μM and 14 μM for AKT2 and AKT1 respectively. This specificity is crucial for developing therapies that minimize side effects associated with broader kinase inhibition .

Data Summary

Property Value
Molecular FormulaC23H21ClN4OSC_{23}H_{21}ClN_{4}OS
Molecular Weight437.0 g/mol
CAS Number1242965-21-4
Key Biological ActivityAKT2 Inhibition
EC50 (against glioblastoma cells)Potent (exact value varies)
ToxicityLow towards non-cancerous cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.